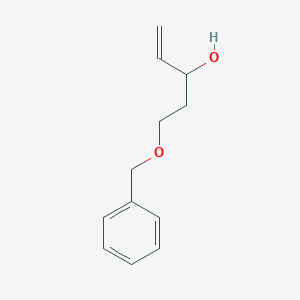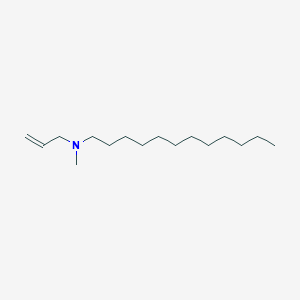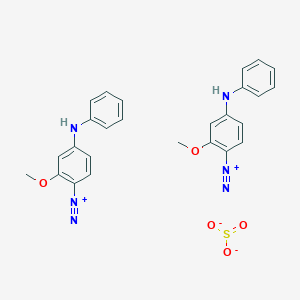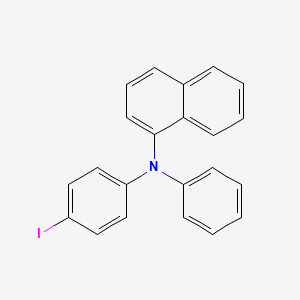
N-(4-Iodophenyl)-N-phenylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Iodophenyl)-N-phenylnaphthalen-1-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a naphthalene moiety through an amine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-N-phenylnaphthalen-1-amine typically involves the reaction of 4-iodoaniline with naphthalen-1-amine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, which facilitates the formation of the C-N bond between the aryl halide and the amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Iodophenyl)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
N-(4-Iodophenyl)-N-phenylnaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-(4-Iodophenyl)-N-phenylnaphthalen-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-N’-(4-iodophenyl)urea: Shares the 4-iodophenyl group but differs in the overall structure and functional groups.
N-(4-Iodophenyl)-β-alanine derivatives: Similar in having the 4-iodophenyl group but with different core structures and applications.
Uniqueness
N-(4-Iodophenyl)-N-phenylnaphthalen-1-amine is unique due to its combination of the naphthalene moiety with the 4-iodophenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
138310-85-7 |
|---|---|
Fórmula molecular |
C22H16IN |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H16IN/c23-18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16H |
Clave InChI |
KMHOEODRAQHIDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)I)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


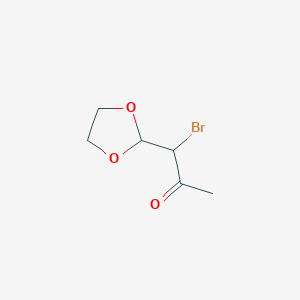
![1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione](/img/structure/B14288060.png)
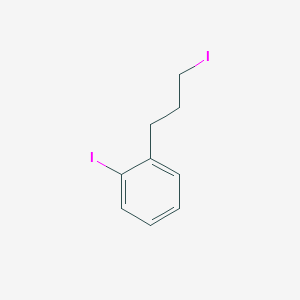
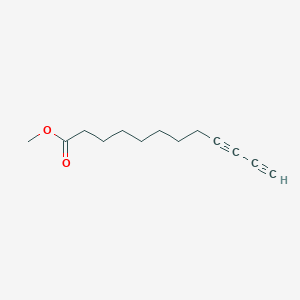
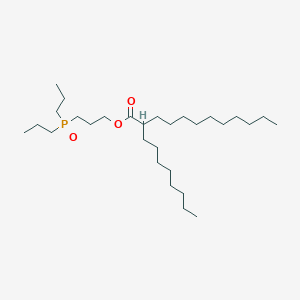

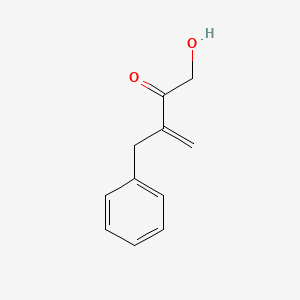
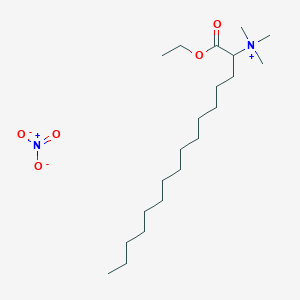
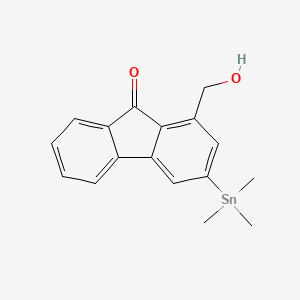

![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)
